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molecular formula C8H9BrN2O2 B2582649 2-Bromo-N-methoxy-N-methylisonicotinamide CAS No. 656257-69-1

2-Bromo-N-methoxy-N-methylisonicotinamide

Cat. No. B2582649
M. Wt: 245.076
InChI Key: OOGALSDKTFQSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598217B2

Procedure details

To 2-bromoisonicotinic acid, (25.2 g, 124 mmol), HOBt (20.2 g, 149 mmol) and O,N-dimethyl-hydroxylamine hydrochloride (14.6 g, 149 mmol) in DMF (150 mL) at 0° C., was added diisopropylethyalamine (26.0 mL, 149 mmol). EDC (28.6 g, 149 mmol) was then added and the mixture stirred at room temperature for 1 hour. The mixture was then poured into ice cold water (500 mL) and the resulting solution extracted with EtOAc (3×150 mL). The combined organic fraction was were washed with water (2×200 mL), 0.5 M HCl (200 mL), sat. NaHCO3 solution, brine (200 mL) and then dried (MgSO4). The solvent was evaporated in vacuo to give 2-bromo-N-methoxy-N-methyl-isonicotinamide (23 g, 75%)
Quantity
25.2 g
Type
reactant
Reaction Step One
Name
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
28.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5](O)=[O:6].C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:22][O:23][NH:24][CH3:25].C(Cl)CCl>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([N:24]([O:23][CH3:22])[CH3:25])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CN1
Name
Quantity
20.2 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
14.6 g
Type
reactant
Smiles
Cl.CONC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
28.6 g
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic fraction was were washed with water (2×200 mL), 0.5 M HCl (200 mL), sat. NaHCO3 solution, brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)N(C)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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